6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid
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Overview
Description
6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C14H8FNO3 and a molecular weight of 257.22 g/mol . This compound is notable for its unique structure, which includes a quinoline core substituted with a fluoro group at the 6-position and a furan ring at the 2-position, along with a carboxylic acid group at the 4-position. It is primarily used in proteomics research .
Preparation Methods
The synthesis of 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-furylamine with 6-fluoro-4-chloroquinoline-3-carboxylic acid in the presence of a base can yield the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific solvents, catalysts, and temperature control .
Chemical Reactions Analysis
6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The fluoro group at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes such as topoisomerase II, leading to the disruption of DNA replication and cell division. This inhibition can result in the induction of apoptosis in cancer cells. The compound’s unique structure allows it to bind effectively to its targets, thereby exerting its biological effects .
Comparison with Similar Compounds
6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
6-Fluoro-2-phenylquinoline-4-carboxylic acid: Similar in structure but with a phenyl group instead of a furan ring, this compound also exhibits biological activity and is used in medicinal chemistry.
7-Chloro-6-fluoro-2-phenylquinoline-4-carboxylic acid: This compound has a chloro group at the 7-position and a phenyl group at the 2-position, showing different reactivity and biological properties.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position and are known for their antimicrobial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
6-fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO3/c15-8-3-4-11-9(6-8)10(14(17)18)7-12(16-11)13-2-1-5-19-13/h1-7H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZXLJZXXYVCFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901234671 |
Source
|
Record name | 6-Fluoro-2-(2-furanyl)-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901234671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351357-36-3 |
Source
|
Record name | 6-Fluoro-2-(2-furanyl)-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351357-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-2-(2-furanyl)-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901234671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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